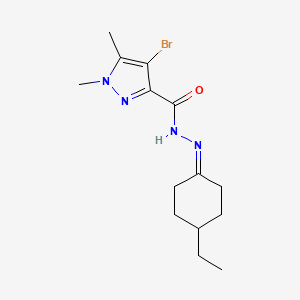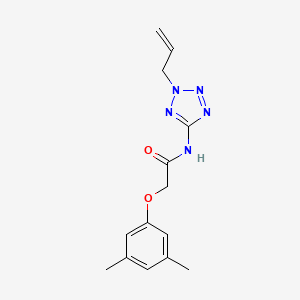![molecular formula C13H16N4O4S B4646159 N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4646159.png)
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the pyrazole ring, a methyl group, and a nitrobenzenesulfonamide moiety.
Preparation Methods
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases.
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling reactions. The use of microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cyclization: The pyrazole ring can undergo cyclization reactions to form fused ring systems
Common reagents used in these reactions include hydrazine, alkyl halides, sulfonating agents, and nitrating agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents .
Scientific Research Applications
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.
Antipyrine: An analgesic and antipyretic agent.
The uniqueness of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-3-16-10-11(8-14-16)9-15(2)22(20,21)13-6-4-12(5-7-13)17(18)19/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRAASTWJVXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-furyl)-2-pyrimidinyl]-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4646079.png)
![[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE](/img/structure/B4646086.png)
![6-CHLORO-3,4-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B4646091.png)

![2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4646100.png)
![3-(2-{[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA](/img/structure/B4646115.png)
![dimethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]terephthalate](/img/structure/B4646123.png)
![N-(4-methoxybenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4646127.png)
![2-[[4-amino-5-[(4-chlorophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B4646138.png)


![(5E)-3-methyl-5-{4-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646169.png)

![13-cyclopropyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B4646172.png)
